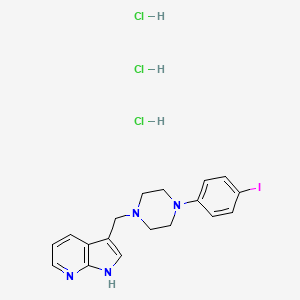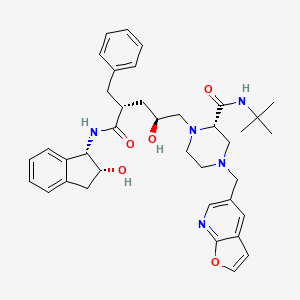
Fructosyl-lysine
Vue d'ensemble
Description
La Fructoselysine est un produit d’Amadori formé par la glycation non enzymatique de la lysine avec le glucose. C’est un intermédiaire clé dans la réaction de Maillard, qui se produit lors du chauffage des produits alimentaires. Ce composé est important en chimie alimentaire et en biologie en raison de son rôle dans la formation de produits finaux de glycation avancée (AGE), qui sont associés à diverses conditions de santé .
Applications De Recherche Scientifique
Fructoselysine has several applications in scientific research:
Mécanisme D'action
La Fructoselysine exerce ses effets principalement par sa participation à la réaction de Maillard. Cette réaction conduit à la formation d’AGE, qui peuvent modifier les protéines et autres biomolécules, affectant leur fonction. Dans les bactéries comme Escherichia coli, la Fructoselysine est métabolisée par des enzymes spécifiques, conduisant à la production de glucose 6-phosphate et de lysine .
Analyse Biochimique
Biochemical Properties
Fructosyl-lysine plays a significant role in biochemical reactions. It is involved in early-stage glycation by glucose, forming fructosamine adducts . The enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase interact with this compound, breaking it down into glucose 6-phosphate and lysine .
Cellular Effects
This compound’s effects on cells are primarily related to its role in glycation processes. Glycation, particularly advanced glycation end products (AGEs), contributes to the pathogenesis of vascular complications of diabetes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the formation of AGEs. AGEs are formed from the degradation of this compound and glycation of proteins by methylglyoxal (MG) and related physiological dicarbonyl metabolites .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are closely tied to its role in the formation of AGEs. AGEs are stable and can be robustly quantitated in tissues and body fluids using stable isotopic dilution analysis liquid chromatography-tandem mass spectrometry .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycation. It is broken down by the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La Fructoselysine peut être synthétisée en faisant réagir la lysine avec le glucose dans des conditions contrôlées. La réaction implique généralement le chauffage du mélange pour promouvoir la réaction de Maillard, conduisant à la formation de Fructoselysine. Les conditions de réaction, telles que la température et le pH, sont cruciales pour optimiser le rendement et la pureté du produit .
Méthodes de Production Industrielle : En milieu industriel, la Fructoselysine est produite lors de la transformation des aliments, en particulier ceux soumis à des températures élevées, comme la cuisson et la friture. La formation de Fructoselysine est influencée par des facteurs tels que le type d’aliment, les conditions de transformation et la présence d’autres ingrédients .
Analyse Des Réactions Chimiques
Types de Réactions : La Fructoselysine subit diverses réactions chimiques, notamment :
Hydrolyse : L’hydrolyse acido-catalysée de la Fructoselysine entraîne la formation de furosine.
Dégradation Enzymatiques : Dans les bactéries comme Escherichia coli, la Fructoselysine est métabolisée par des enzymes telles que la fructoselysine-6-kinase et la fructoselysine 6-phosphate déglycase, conduisant à la production de glucose 6-phosphate et de lysine.
Réactifs et Conditions Courants :
Agents Oxydants : Les agents oxydants courants utilisés dans l’oxydation de la Fructoselysine comprennent le peroxyde d’hydrogène et les ions métalliques.
Conditions Acides : Les réactions d’hydrolyse nécessitent généralement des conditions acides, utilisant souvent de l’acide chlorhydrique.
Principaux Produits :
Furosine : Formée à partir de l’hydrolyse acido-catalysée de la Fructoselysine.
Produits Finaux de Glycation Avancée (AGE) : Résulte de l’oxydation de la Fructoselysine.
4. Applications de la Recherche Scientifique
La Fructoselysine a plusieurs applications en recherche scientifique :
Comparaison Avec Des Composés Similaires
La Fructoselysine est similaire à d’autres produits d’Amadori, tels que :
N-ε-carboxymethyllysine : Un autre produit de glycation formé à partir de la lysine et du glucose.
Lactuloselysine : Formée par la réaction de la lysine avec la lactulose.
Unicité : La Fructoselysine est unique en raison de sa voie de formation spécifique et de son rôle de précurseur de divers AGE. Sa présence dans les produits alimentaires et les systèmes biologiques en fait un marqueur précieux pour l’étude de la réaction de Maillard et de ses implications .
Propriétés
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-40-7 | |
| Record name | ε-Fructoselysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)


